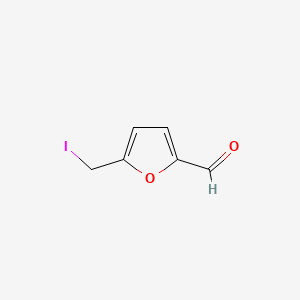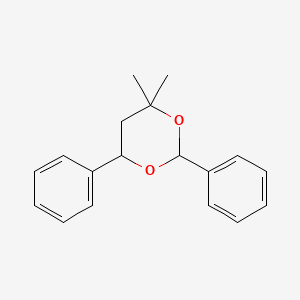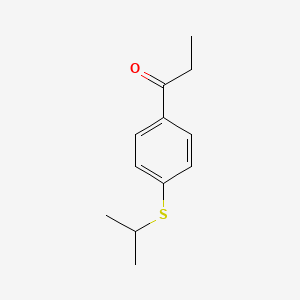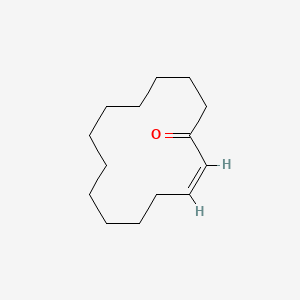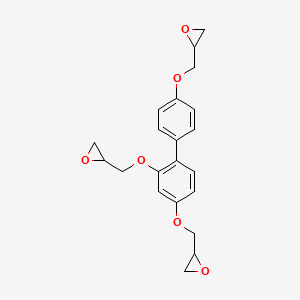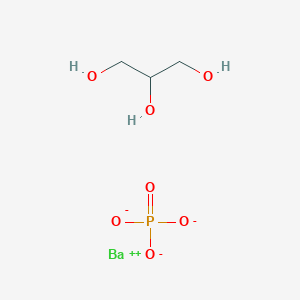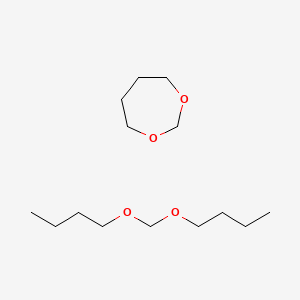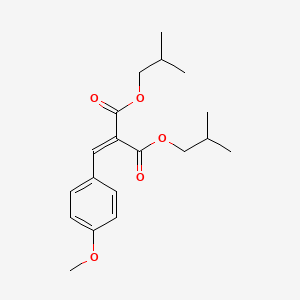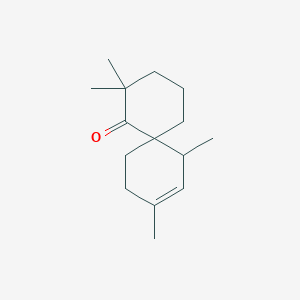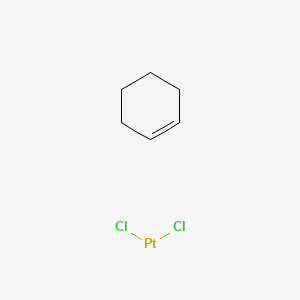
Dichloro((1,2-eta)-cyclohexene)platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro((1,2-eta)-cyclohexene)platinum is an organometallic compound that features a platinum center coordinated to two chlorine atoms and a cyclohexene ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro((1,2-eta)-cyclohexene)platinum typically involves the reaction of platinum(II) chloride with cyclohexene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
PtCl2+C6H10→this compound
The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Dichloro((1,2-eta)-cyclohexene)platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Addition Reactions: The cyclohexene ligand can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Phosphines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated platinum complexes, while oxidation reactions can produce platinum(IV) species.
科学的研究の応用
Dichloro((1,2-eta)-cyclohexene)platinum has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Medicinal Chemistry: The compound is studied for its potential anticancer properties, similar to other platinum-based drugs like cisplatin.
Material Science: It is used in the synthesis of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism of action of Dichloro((1,2-eta)-cyclohexene)platinum in medicinal applications involves the coordination of the platinum center to DNA, leading to the formation of DNA adducts. This interaction disrupts DNA replication and transcription, ultimately inducing cell death. The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response mechanisms.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known anticancer drug with a similar platinum center but different ligands.
Carboplatin: Another anticancer drug with a platinum center and a different set of ligands.
Oxaliplatin: A platinum-based drug used in chemotherapy with a distinct ligand structure.
Uniqueness
Dichloro((1,2-eta)-cyclohexene)platinum is unique due to its cyclohexene ligand, which imparts different reactivity and properties compared to other platinum-based compounds. This uniqueness makes it a valuable compound for research in catalysis and medicinal chemistry.
特性
CAS番号 |
97158-13-9 |
|---|---|
分子式 |
C6H10Cl2Pt |
分子量 |
348.13 g/mol |
IUPAC名 |
cyclohexene;dichloroplatinum |
InChI |
InChI=1S/C6H10.2ClH.Pt/c1-2-4-6-5-3-1;;;/h1-2H,3-6H2;2*1H;/q;;;+2/p-2 |
InChIキー |
YLGBCLOZRVSDLW-UHFFFAOYSA-L |
正規SMILES |
C1CCC=CC1.Cl[Pt]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
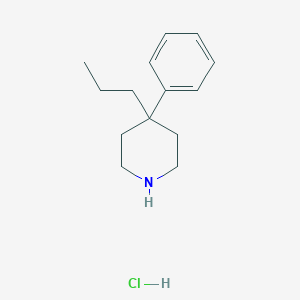
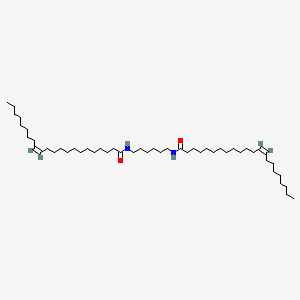
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
